EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE

Catalog No.
S001775
CAS No.
111011-76-8
M.F
C36H45ClN3O8P
M. Wt
714.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE

CAS Number

111011-76-8

Product Name

EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride

Molecular Formula

C36H45ClN3O8P

Molecular Weight

714.2 g/mol

InChI

InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H

InChI Key

IKBJGZQVVVXCEQ-UHFFFAOYSA-N

SMILES

CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl

Synonyms

5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid, 2-(phenyl(phenylmethyl)amino) ethyl ester, P-oxide, hydrochloride, efonidipine, enfonidipine hydrochloride, NZ 105, NZ-105

Canonical SMILES

CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl

The exact mass of the compound Efonidipine hydrochloride ethanolate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. It belongs to the ontological category of dihydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antihypertensive Effects

Efonidipine hydrochloride ethanolate has been investigated for its ability to lower blood pressure. Studies suggest it acts by blocking calcium channels in smooth muscle cells of blood vessels, causing them to relax and dilate. This reduces peripheral vascular resistance, leading to a decrease in blood pressure [1].

Source

Efonidipine hydrochloride [Shionogi & Co., Ltd.] - DrugBank Online. ""

Beyond Blood Pressure Control

Research suggests Efonidipine hydrochloride ethanolate might have applications beyond just blood pressure regulation. Some studies have explored its potential role in:

  • Atherosclerosis: This condition involves the buildup of plaque in arteries. Studies suggest Efonidipine hydrochloride ethanolate might have antiatherosclerotic properties, potentially slowing down plaque progression [1].

Source

Efonidipine hydrochloride [Shionogi & Co., Ltd.] - DrugBank Online. ""

  • Acute Renal Failure: Limited research suggests Efonidipine hydrochloride ethanolate might offer some protection against kidney damage in cases of acute renal failure [1].

Source

Efonidipine hydrochloride [Shionogi & Co., Ltd.] - DrugBank Online. ""

Efonidipine Hydrochloride Monoethanolate is a novel compound classified as a 1,4-dihydropyridine derivative, primarily utilized for its antihypertensive and antianginal properties. It functions as a dual calcium channel blocker, specifically targeting both L-type and T-type calcium channels, which is crucial for its pharmacological effects. The compound is marketed under the brand name Landel by Shionogi & Co., having been launched in Japan in 1995. Its molecular formula is C34H38N3O7PC2H6OClHC_{34}H_{38}N_{3}O_{7}P\cdot C_{2}H_{6}O\cdot ClH with a molecular weight of approximately 714.185 g/mol .

Efonidipine, and presumably efonidipine hydrochloride ethanolate, works by blocking calcium channels, particularly L-type and T-type channels in the heart and blood vessel walls []. This reduces the influx of calcium ions, leading to relaxation of smooth muscle cells in blood vessels, ultimately lowering blood pressure. Additionally, efonidipine might influence kidney function by suppressing aldosterone production and reducing sodium reabsorption [].

Information on the specific safety profile of efonidipine hydrochloride ethanolate is limited. However, efonidipine itself generally exhibits a good safety profile, with common side effects like headache, dizziness, and flushing []. Further research is needed to determine if the addition of the ethanol molecule alters the safety profile of efonidipine.

Typical of calcium channel blockers. The primary mechanism involves the inhibition of calcium influx through L- and T-type channels, leading to vasodilation and decreased myocardial oxygen demand. This action is facilitated by the phosphonate moiety at the C5 position of the dihydropyridine ring, which plays a significant role in its unique pharmacological profile .

Key Reactions Include:

  • Calcium Channel Blocking: Efonidipine binds to the calcium channels, preventing calcium ions from entering cardiac and vascular smooth muscle cells.
  • Vasodilation: The inhibition of calcium influx leads to relaxation of vascular smooth muscles, resulting in lowered blood pressure.
  • Negative Chronotropic Effect: By affecting sinoatrial node cells, it reduces heart rate through prolonged late phase-4 depolarization .

Efonidipine exhibits significant biological activity through its dual action on calcium channels. Its antihypertensive effects are attributed to:

  • Vasodilation: It causes relaxation of blood vessels, thereby reducing systemic vascular resistance.
  • Increased Coronary Blood Flow: By blocking both types of calcium channels, it enhances coronary perfusion and alleviates myocardial ischemia.
  • Renal Protection: Efonidipine improves renal function by increasing glomerular filtration rate without raising intra-glomerular pressure, thus preventing hypertension-induced renal damage .

The synthesis of Efonidipine Hydrochloride Monoethanolate typically involves multi-step organic reactions starting from dihydropyridine precursors. Key steps include:

  • Formation of Dihydropyridine Core: This involves cyclization reactions that establish the dihydropyridine structure.
  • Phosphonation: Introduction of the phosphonate group at the C5 position to enhance biological activity.
  • Hydrochloride Formation: The hydrochloride salt form is generated to improve solubility and stability.

Recent studies have also explored solid dispersion techniques using microwave treatment to enhance the physicochemical properties and bioavailability of Efonidipine Hydrochloride Monoethanolate .

Efonidipine Hydrochloride Monoethanolate is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Angina Pectoris Treatment: It alleviates angina symptoms by improving coronary blood flow.
  • Renal Protection: Its ability to enhance renal function makes it a candidate for treating hypertension-related kidney issues.

Efonidipine has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: It may interact with other antihypertensive agents, necessitating careful monitoring when combined with medications like diuretics or beta-blockers.
  • Biological Interactions: Studies indicate that Efonidipine can influence renal hemodynamics and alter the pharmacokinetics of co-administered drugs due to its effects on renal blood flow and filtration rates .

Several compounds share structural similarities or pharmacological profiles with Efonidipine Hydrochloride Monoethanolate. Below is a comparison highlighting its uniqueness:

Compound NameClassUnique Features
AmlodipineDihydropyridinePrimarily L-type calcium channel blocker; higher propensity for pedal edema.
NifedipineDihydropyridineL-type selective; less effective on T-type channels compared to Efonidipine.
NimodipineDihydropyridinePrimarily used for cerebral vasospasm; less renal protective effects than Efonidipine.
FelodipineDihydropyridineSelective for L-type channels; may cause peripheral edema more frequently than Efonidipine.

Efonidipine's dual action on both L-type and T-type calcium channels distinguishes it from other dihydropyridine derivatives, offering enhanced therapeutic benefits such as reduced risk of edema and improved renal outcomes .

The synthesis of efonidipine hydrochloride monoethanolate begins with the construction of the 1,4-dihydropyridine core through the Hantzsch reaction, a multi-component organic transformation that serves as the foundation for this calcium channel blocker compound. The Hantzsch dihydropyridine synthesis, first discovered in 1881, involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia [1]. This reaction has proven particularly valuable for synthesizing clinically important dihydropyridine derivatives with well-documented cardiovascular therapeutic properties [2].

For efonidipine synthesis, the Hantzsch reaction proceeds through the formation of the dihydropyridine ring via the reaction of 3-nitrobenzaldehyde with appropriate β-keto ester derivatives and ammonia or ammonium acetate . The reaction mechanism involves at least five significant pathways, with the most likely route proceeding through the formation of chalcone and enamine intermediates that subsequently undergo cyclodehydration to yield the desired 1,4-dihydropyridine structure [1]. The process has been demonstrated to proceed in water as reaction solvent with direct aromatization possible using oxidizing agents such as ferric chloride, manganese dioxide, or potassium permanganate in a one-pot synthesis [1].

Temperature optimization plays a critical role in the Hantzsch reaction for efonidipine synthesis. Studies have shown that the reaction is highly temperature-dependent, with maximum radiochemical yields achieved at 100°C, while temperatures above this threshold significantly reduce yields to 60% and 50% at 120°C and 150°C respectively [4]. The reaction time has been optimized to 5 minutes for compatibility with industrial processing requirements, particularly when considering scale-up applications [4]. The formation of intermediate species is rate-limiting in the synthesis, and pre-formation of these intermediates can significantly improve reaction yields from 20% to 60% [4].

Modern approaches to the Hantzsch reaction have incorporated microwave-assisted synthesis and continuous flow processing to enhance reaction efficiency and scalability. Microwave irradiation has been successfully applied to promote the 4-component dihydropyridine synthesis, providing improved energy efficiency and reduced reaction times compared to conventional heating methods [2]. The transfer from microwave batch reactions to continuous flow processing offers significant advantages for scale-up, particularly in terms of process intensification and the ability to combine with reagent and scavenger cartridges for multi-step synthesis [2].

The optimization of reaction conditions for industrial application requires careful consideration of several parameters. The presence of base catalyst, typically sodium hydroxide, has been found to be essential for the reaction to proceed, particularly under no-carrier-added conditions where only sub-nanomolar quantities of ammonia are present [4]. The reaction medium selection, commonly dimethylformamide (DMF) or aqueous systems, significantly influences both yield and product purity [4]. Solvent-free conditions have also been explored, with reactions conducted at 80°C showing promising results for industrial-scale implementation [5].

Hydrochloride Salt Formation and Ethanolate Stabilization

The formation of efonidipine hydrochloride monoethanolate represents a sophisticated pharmaceutical development achievement, as this compound is one of the few solvates marketed as a pharmaceutical drug [9]. The hydrochloride salt formation and subsequent ethanolate stabilization involve complex physicochemical interactions that contribute significantly to the compound's stability, bioavailability, and manufacturing characteristics.

The hydrochloride salt formation process begins with the reaction of efonidipine base with hydrochloric acid under controlled conditions. The salt formation follows established pharmaceutical principles where the pKa difference between the base and acid must be greater than two to three pH units to ensure stable ionic bond formation [10]. This process transforms the liquid or low-melting point base into a stable crystalline solid with improved handling and storage characteristics [10].

The ethanolate formation represents a unique aspect of efonidipine's solid-state chemistry. The compound crystallizes as an equimolar adduct of ethanol and efonidipine hydrochloride, creating a distinctive solvate structure [9]. This ethanolate formation is not merely a co-crystallization phenomenon but involves specific molecular interactions between ethanol molecules, chloride ions, and the efonidipine structure within the crystal lattice [9].

The crystal structure analysis reveals that the chloride ion is arranged within a basket-type conformation formed by the bulky diphenyl and phosphate groups of efonidipine [9]. This distinctive crystal architecture serves to suppress the elimination of chloride ions, contributing significantly to the improved thermal stability of the compound compared to non-solvated forms [9]. The ethanol molecules interact specifically with chloride ions and the dihydropyridine core, providing additional stabilization through hydrogen bonding and van der Waals interactions [9].

Thermal analysis studies demonstrate the unique stability characteristics of the ethanolate form. Upon heating, efonidipine hydrochloride ethanolate exhibits a two-stage decomposition process: ethanol is released first at temperatures between 100-150°C, followed by the elimination of chloride ions at 150-200°C [9]. This controlled thermal behavior provides predictable processing parameters for pharmaceutical manufacturing and ensures stability under normal storage conditions [9].

The formation process requires precise control of crystallization conditions to achieve the desired ethanolate structure consistently. The crystallization typically occurs from ethanol-containing solvent systems where the molar ratio of ethanol to efonidipine hydrochloride is carefully controlled [9]. Environmental factors such as humidity, temperature, and solvent composition critically influence the formation and stability of the ethanolate structure [9].

Process analytical technology (PAT) approaches are essential for monitoring and controlling the ethanolate formation process. Real-time monitoring using techniques such as X-ray powder diffraction, infrared spectroscopy, and thermal analysis allows for the detection of the correct crystal form and ensures consistent product quality [11]. These analytical methods can identify the formation of undesired polymorphs or solvates that might affect the compound's performance characteristics [11].

The stability assessment of efonidipine hydrochloride ethanolate involves comprehensive evaluation under various stress conditions. The compound demonstrates enhanced stability compared to alternative salt forms, with the ethanolate structure providing protection against moisture-induced degradation and thermal decomposition [9]. The unique crystal packing arrangement creates a protective environment for the active pharmaceutical ingredient, reducing the likelihood of chemical degradation pathways [9].

Manufacturing considerations for the ethanolate form include strict control of residual solvents, particularly ethanol content, which must be maintained within pharmaceutical acceptable limits [9]. The processing environment must be carefully controlled to prevent desolvation during handling, drying, and formulation steps [9]. Quality control testing protocols must include verification of the ethanolate structure through appropriate analytical methods to ensure batch-to-batch consistency [9].

Process Optimization for Industrial-Scale Manufacturing

The transition from laboratory-scale synthesis to industrial production of efonidipine hydrochloride monoethanolate requires comprehensive process optimization addressing multiple critical factors including reaction kinetics, heat and mass transfer, equipment design, and quality control systems. Industrial-scale manufacturing demands robust processes that can deliver consistent product quality while maintaining economic viability and regulatory compliance [12].

The scaling-up process begins during Phase III of drug development when the compound has demonstrated safety and efficacy in clinical trials [12]. For efonidipine hydrochloride monoethanolate, this transition involves careful optimization of each synthetic step, from the initial Hantzsch reaction through phosphonate introduction and final salt formation [12]. The scaling process must address the fundamental differences between laboratory and industrial environments, including heat transfer limitations, mixing efficiency, and residence time distribution effects [13].

Heat transfer considerations become critical during scale-up of the Hantzsch reaction due to the exothermic nature of the cyclization process. Industrial reactors require sophisticated temperature control systems to maintain optimal reaction conditions across the entire vessel volume [2]. The implementation of continuous processing technologies offers significant advantages for heat management, providing better temperature control and eliminating hot spot formation common in large batch reactors [13]. Continuous microwave reactors have been successfully demonstrated for dihydropyridine synthesis, achieving processing rates of 25 g h⁻¹ with excellent temperature uniformity [2].

Mass transfer optimization focuses on ensuring adequate mixing and reagent distribution throughout industrial-scale reactions. The order of reagent addition has been identified as critical for optimizing yield and controlling impurity levels in unsymmetrical Hantzsch reactions [14]. Factorial experimental design approaches have been employed to optimize both yield and relative charges of reagents, resulting in multikilogram production capabilities with yields approaching 60% [14]. The implementation of advanced mixing technologies, including high-shear mixers and static mixing elements, ensures homogeneous reaction conditions even at industrial scales [13].

Continuous manufacturing technologies offer substantial benefits for efonidipine production, including improved process control, smaller equipment footprint, and more consistent product quality [13]. The continuous approach allows for real-time monitoring and adjustment of critical process parameters, reducing batch-to-batch variability and improving overall process robustness [13]. Flow chemistry platforms have demonstrated successful scale-up of dihydropyridine synthesis using both microwave and conventional heating methods [15] [2].

Process analytical technology (PAT) implementation is essential for industrial-scale manufacturing success. PAT systems provide real-time monitoring of critical process parameters (CPPs) that directly impact critical quality attributes (CQAs) of the final product [11] [16]. For efonidipine production, PAT tools include in-situ spectroscopic analyzers for monitoring reaction progress, automated crystallization control systems for salt formation, and real-time particle size analyzers for ensuring consistent physical properties [11].

Quality by design (QbD) principles guide the optimization process, ensuring that quality is built into the manufacturing process rather than tested into the final product [11]. This approach requires comprehensive understanding of the relationships between process variables and product quality attributes, enabling the development of robust control strategies that prevent quality deviations [11]. Design space development involves systematic evaluation of operating ranges for temperature, residence time, reagent ratios, and solvent composition [11].

Economic optimization considerations include raw material utilization efficiency, energy consumption minimization, and waste reduction strategies. The implementation of green chemistry principles, including solvent recycling systems and waste minimization protocols, contributes to both environmental sustainability and economic viability [17]. Atom economy calculations for the Hantzsch synthesis of efonidipine components show favorable values of 74%, indicating efficient utilization of starting materials [17].

Equipment design specifications must accommodate the unique requirements of each synthetic step. The Hantzsch reaction requires reactors capable of handling solid-liquid heterogeneous systems with provisions for efficient heat removal [15]. Phosphonate introduction steps demand corrosion-resistant materials due to the use of chlorinating agents and acidic conditions [6]. The crystallization equipment for ethanolate formation must provide precise temperature and solvent composition control to ensure consistent crystal form [9].

Validation protocols for industrial-scale processes include comprehensive process performance qualification (PPQ) studies demonstrating consistent product quality across multiple commercial-scale batches [12]. These studies must verify that the scaled process delivers products meeting all specifications for identity, strength, purity, and quality while operating within validated parameter ranges [12]. Statistical process control methods enable ongoing monitoring of process performance and early detection of potential quality issues [11].

Regulatory considerations for process scale-up include submission of comprehensive manufacturing information as part of the drug application process. This documentation must demonstrate that the commercial manufacturing process is capable of consistently producing drug substance meeting approved specifications [12]. Process validation studies must be conducted according to regulatory guidelines, with appropriate statistical analysis of results to demonstrate process capability [12].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

713.2632801 g/mol

Monoisotopic Mass

713.2632801 g/mol

Heavy Atom Count

49

UNII

84HJ0Q6TMN

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

MeSH Pharmacological Classification

Diuretics

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Health Hazard

Health Hazard

Other CAS

111011-76-8

Wikipedia

Efonidipine hydrochloride ethanolate

Dates

Last modified: 09-12-2023

[1]. Ikeda K, et al. Efonidipine, a Ca(2+)-channel blocker, enhances the production of dehydroepiandrosterone sulfate in NCI-H295R human adrenocortical carcinoma cells. Tohoku J Exp Med. 2011;224(4):263-71. 


[2]. Nakano N, et al. Effects of efonidipine, an L- and T-type calcium channel blocker, on the renin-angiotensin-aldosterone system in chronic hemodialysis patients. Int Heart J. 2010 May;51(3):188-92. 


[3]. Suzuki S, et al. Beneficial effects of the dual L- and T-type Ca2+ channel blocker efonidipine on cardiomyopathic hamsters. Circ J. 2007 Dec;71(12):1970-6. 


[4]. Lee TS, et al. Actions of mibefradil, efonidipine and nifedipine block of recombinant T- and L-type Ca channels with distinct inhibitory mechanisms. Pharmacology. 2006;78(1):11-20.

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